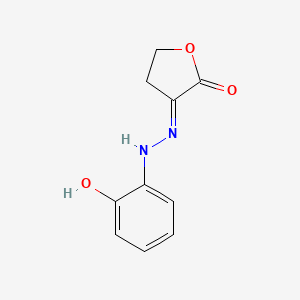
Dihydrofuran-2,3-dione 3-((2-hydroxyphenyl)hydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.198 g/mol This compound is characterized by the presence of a dihydrofuran ring fused with a hydrazone moiety and a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine hydrate, followed by cyclization with maleic anhydride. The reaction conditions often include:
-
Step 1: Condensation
Reagents: 2-hydroxybenzaldehyde, hydrazine hydrate
Solvent: Ethanol
Temperature: Room temperature
Duration: 2-3 hours
-
Step 2: Cyclization
Reagents: Maleic anhydride
Solvent: Acetic acid
Temperature: Reflux
Duration: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Sodium borohydride (NaBH4) in ethanol
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydrazine derivatives
Substitution: Alkylated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the hydrazone moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-(2-Hydroxyphenyl)hydrazono)butan-2-one
- 3-(2-(2-Hydroxyphenyl)hydrazono)pentan-2-one
- 3-(2-(2-Hydroxyphenyl)hydrazono)hexan-2-one
Uniqueness
3-(2-(2-Hydroxyphenyl)hydrazono)dihydrofuran-2(3H)-one is unique due to its dihydrofuran ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93803-50-0 |
|---|---|
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
(3E)-3-[(2-hydroxyphenyl)hydrazinylidene]oxolan-2-one |
InChI |
InChI=1S/C10H10N2O3/c13-9-4-2-1-3-7(9)11-12-8-5-6-15-10(8)14/h1-4,11,13H,5-6H2/b12-8+ |
InChI-Schlüssel |
WPYRSYNJUGENCZ-XYOKQWHBSA-N |
Isomerische SMILES |
C\1COC(=O)/C1=N/NC2=CC=CC=C2O |
Kanonische SMILES |
C1COC(=O)C1=NNC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


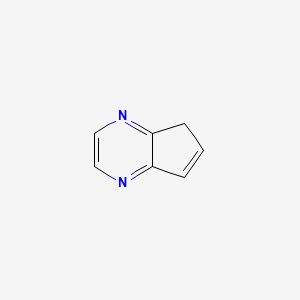

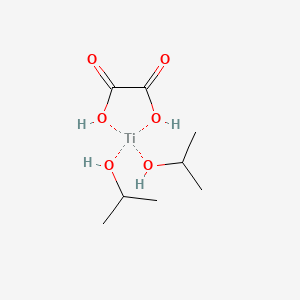

![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
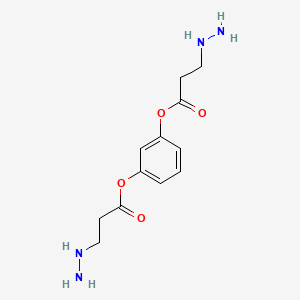
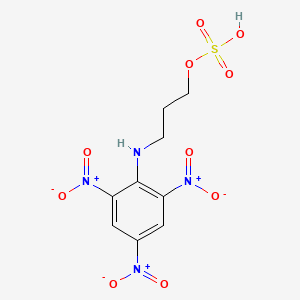
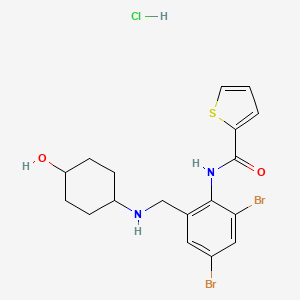
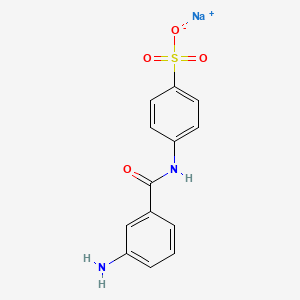

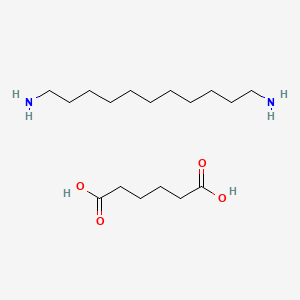
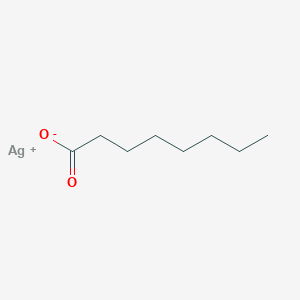
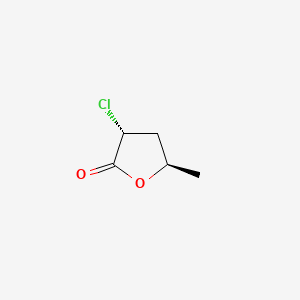
![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)
